8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Similar compounds have been employed as electron acceptors in the construction of fluorescent emitters , suggesting that this compound may interact with its targets through electron transfer processes.
Result of Action
Some related compounds have shown antiproliferative activities against cancer cells , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromo-3-chloropyridine with sodium azide in the presence of a suitable solvent and catalyst . The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, amines, and thiols are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
- 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Biological Activity
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H3BrClN3
- Molecular Weight : 232.47 g/mol
- CAS Number : 1257705-04-6
- Purity : >95% .
Synthesis
The synthesis of this compound typically involves straightforward methods that incorporate halogenation and triazole formation. Detailed synthetic pathways are crucial for the reproducibility of biological assays.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of halogenated triazole derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study indicated that derivatives exhibited selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting a promising avenue for further exploration in drug development .
Anticancer Potential
The anticancer activity of triazole derivatives has garnered attention due to their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that compounds containing similar structures can effectively inhibit the growth of various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
8-Bromo-2-chloro-triazole | HeLa | 7.01 ± 0.60 |
8-Bromo-2-chloro-triazole | NCI-H460 | 8.55 ± 0.35 |
8-Bromo-2-chloro-triazole | MCF-7 | 14.31 ± 0.90 |
These findings suggest that the compound may act through mechanisms such as microtubule disassembly or topoisomerase inhibition .
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that it may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.
Case Studies
A notable case study involved the evaluation of the compound's effects on human cancer cell lines. Researchers found that treatment with this triazole derivative resulted in significant cytotoxicity compared to control groups. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize its efficacy and selectivity for cancer treatment .
Properties
IUPAC Name |
8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMZXLOITHKGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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